2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is substituted with chlorophenoxy and methoxybenzoyl groups, enhancing its chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent to form the benzofuran ring.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate electrophile.
Attachment of the Methoxybenzoyl Group: This step involves the acylation of the benzofuran core with a methoxybenzoyl chloride derivative under basic conditions.
Formation of the Final Compound: The final step involves the coupling of the intermediate product with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxy acetic acid (MCPA): A widely used herbicide with similar structural features.
4-chlorophenoxy acetic acid: Another herbicide with a simpler structure but similar functional groups.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its complex structure, which combines multiple functional groups and a benzofuran core
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-29-17-10-6-15(7-11-17)23(28)24-22(19-4-2-3-5-20(19)31-24)26-21(27)14-30-18-12-8-16(25)9-13-18/h2-13H,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRFOKZJSWEUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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